molecular formula C11H12O3 B13435736 Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

Cat. No.: B13435736
M. Wt: 192.21 g/mol
InChI Key: ZNDKIVHJQYRVKX-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a bicyclic organic compound featuring a fused benzene and cyclopentane ring system (indene backbone) with a hydroxyl group at position 4 and a methyl ester at position 1. This structure combines aromatic and aliphatic characteristics, making it a versatile intermediate in medicinal chemistry and drug development.

The methyl ester at position 1 serves as a common prodrug motif, improving bioavailability by masking the carboxylic acid group .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate

InChI

InChI=1S/C11H12O3/c1-14-11(13)9-6-5-8-7(9)3-2-4-10(8)12/h2-4,9,12H,5-6H2,1H3

InChI Key

ZNDKIVHJQYRVKX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2=C1C=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone. This intermediate is then reduced to an alcohol and dehydrated to yield nitromethylindene. Finally, hydrogenation over palladium on carbon (Pd/C) produces the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate ester can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a compound with applications in scientific research, including use as an intermediate in synthesizing complex organic molecules. It has the molecular formula C11H12O3 and a molecular weight of 192.21 g/mol.

Chemical Reactions

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can undergo several chemical reactions:

  • Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate. The major product formed is methyl 2-oxo-2,3-dihydro-1H-indene-1-carboxylate.
  • Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride. The major product is methyl 2-hydroxy-2,3-dihydro-1H-indene-1-methanol.
  • Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents, such as thionyl chloride for conversion to a chloride, followed by nucleophilic substitution reactions.

Scientific Research Applications

This compound has applications in chemistry, biology, medicine, and industry:

  • Chemistry: It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology: It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored as a precursor for developing pharmaceutical compounds.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate exhibits antimicrobial activity against Staphylococcus aureus and Bacillus subtilis, showing significant growth inhibition. It also induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound modulates key signaling pathways involved in cell survival and proliferation, particularly through inhibiting the NF-kB pathway.

Table 1: Summary of Biological Activities

ActivityTargetEffect
AntimicrobialStaphylococcus aureusSignificant growth inhibition
AntimicrobialBacillus subtilisSignificant growth inhibition
AnticancerHeLa cellsInduces apoptosis
AnticancerMCF-7 cellsModulates the NF-kB pathway

Case Studies

  • Antimicrobial Efficacy Study: Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate had a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus, outperforming some conventional antibiotics like penicillin.
  • Cancer Cell Apoptosis Induction: Treatment with Methyl 2-hydroxy-2,3-dihydro-1H-indene-1-carboxylate at concentrations of 50 µM led to a 70% increase in apoptosis in HeLa cells compared to untreated controls.

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Methoxy vs. Hydroxy Substitution
  • Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (CAS 131308-27-5, 163456-61-9): Replaces the hydroxyl group at position 4 with a methoxy (-OCH₃) group. The methoxy group is less polar and more lipophilic than hydroxyl, reducing aqueous solubility but enhancing membrane permeability. Electron-donating methoxy group may decrease acidity (pKa ~10 for methoxy vs. ~8–10 for phenolic hydroxyl) .
Carboxylic Acid vs. Ester
  • 4-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (CAS 169032-03-5): Features a free carboxylic acid at position 2 instead of a methyl ester at position 1.
Amino Substitution
  • The amino group enables hydrogen bonding and ionic interactions, which may enhance affinity for enzymes or receptors .

Positional Isomerism

  • 2,3-Dihydro-1H-indene-4-carboxylic acid (CAS 4044-54-6): Positions the carboxylic acid at position 4 instead of 1.

Halogenated Derivatives

  • Methyl 6-bromo-1-fluoro-2,3-dihydro-1H-indene-1-carboxylate (CAS 2091217-52-4): Incorporates bromine (position 6) and fluorine (position 1).

Anti-Inflammatory and Anti-Diabetic Effects

  • Methyl (1R trans, 2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Isolated from Fernandoa adenophylla, this analog demonstrates significant in vitro anti-inflammatory (e.g., COX-2 inhibition) and anti-diabetic (e.g., α-glucosidase inhibition) activities. The 3-methylbut-2-en-1-yl substituent and additional hydroxyl group likely enhance interactions with enzymatic active sites .

Enzyme Inhibitory Potential

  • Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate :
    • Used in synthesizing PDE1 inhibitors (e.g., PF-04822163), suggesting that chloro-substituted indene derivatives may target phosphodiesterases.
    • Chlorine’s electron-withdrawing effects could modulate electronic properties critical for enzyme binding .

Physicochemical and Pharmacokinetic Properties

Compound (CAS No.) Substituents Molecular Weight Key Features Biological Activity References
Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate 4-OH, 1-COOCH₃ 192.19 (estimated) Polar hydroxyl, ester prodrug Intermediate (medical uses)
Methyl 4-methoxy-2,3-dihydro-1H-indene-2-carboxylate (163456-61-9) 4-OCH₃, 2-COOCH₃ 206.24 Lipophilic, electron-donating Synthetic intermediate
4-Hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid (169032-03-5) 4-OH, 2-COOH 178.18 Ionizable, high polarity Pharmaceutical intermediate
Methyl 5-amino-2,3-dihydro-1H-indene-1-carboxylate HCl (132205-73-3) 5-NH₂, 1-COOCH₃ 227.69 Basic, salt form enhances solubility Undisclosed (probable CNS applications)

Biological Activity

Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Overview of the Compound

This compound is a derivative of indene, a bicyclic compound known for its structural versatility and biological relevance. The presence of hydroxyl and carboxyl functional groups enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . It has been investigated for its effectiveness against various bacterial strains and fungi. For instance:

  • Study Findings : A study reported that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans .

Anticancer Potential

The compound has also been evaluated for anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways:

  • Mechanism of Action : The compound's interaction with cellular receptors may lead to the modulation of signaling pathways involved in cell proliferation and survival. For example, it has been shown to inhibit the NF-kappaB pathway, which is crucial for cancer cell survival .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been associated with:

  • Antioxidant Activity : Protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Reducing inflammation markers in vitro .

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have shown high affinity for various receptors, modulating their activity.
  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, influencing their function and altering cellular responses .
  • Cellular Signaling Modulation : It may affect signaling cascades such as apoptosis and inflammation by targeting specific proteins involved in these processes .

Research Findings and Case Studies

StudyFindings
Demonstrated antimicrobial effects against S. aureus and C. albicans.
Showed anticancer activity through apoptosis induction in various cancer cell lines.
Investigated the mechanism involving NF-kappaB pathway inhibition leading to reduced cell survival in cancer models.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate?

  • Methodological Answer : The compound can be synthesized via esterification of 4-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid with methanol under acidic catalysis (e.g., H₂SO₄ or HCl) . Alternative routes may involve multi-step processes, such as Friedel-Crafts acylation followed by reduction and hydroxylation, as seen in structurally similar indene derivatives . Reaction conditions (temperature, solvent, catalyst) should be optimized to enhance yield and purity.

Q. Which analytical techniques are critical for structural characterization?

  • Methodological Answer :

  • X-ray crystallography : Resolve stereochemistry and confirm molecular geometry using SHELX software (e.g., SHELXL for refinement) .
  • NMR spectroscopy : Analyze ¹H and ¹³C NMR to verify substituent positions and diastereomeric purity .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorometric or colorimetric methods to test interactions with targets like cyclooxygenases or cytochrome P450 enzymes, based on structural analogs .
  • Cell viability assays : Employ MTT or resazurin assays in cancer cell lines to evaluate cytotoxicity .

Advanced Research Questions

Q. How can dynamic kinetic resolution (DKR) improve enantioselective synthesis?

  • Methodological Answer : Apply hydrolase enzymes (e.g., CAL-B) with racemization catalysts (e.g., TBD) to achieve high enantiomeric excess (e.g., >95% ee). This method, validated for similar indene carboxylates, enables efficient resolution of racemic mixtures . Optimize reaction time and catalyst loading to minimize side reactions.

Q. How can researchers resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Comparative SAR studies : Systematically modify substituents (e.g., methoxy vs. hydroxy groups) and test activity across standardized assays .
  • Meta-analysis : Aggregate data from multiple studies to identify confounding factors (e.g., assay conditions, cell lines) .

Q. Which computational methods predict the compound’s reactivity and target interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate binding affinities with protein targets (e.g., enzymes or receptors) using AutoDock Vina or Schrödinger Suite .

Q. What strategies are used to study metabolic pathways in vitro?

  • Methodological Answer :

  • Phase I metabolism : Incubate with liver microsomes (e.g., rat or human) to identify hydroxylation or demethylation products via LC-MS .
  • Phase II conjugation : Test glucuronidation or sulfation using UDP-glucuronosyltransferase assays .

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